molecular formula C9H13IN2O2 B11806428 Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate CAS No. 1354705-69-3

Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate

Cat. No.: B11806428
CAS No.: 1354705-69-3
M. Wt: 308.12 g/mol
InChI Key: KPARSMMZKOZGAK-UHFFFAOYSA-N
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Description

Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is a specialized heterocyclic building block designed for pharmaceutical research and the synthesis of complex organic molecules. Its molecular structure features an iodine atom at the 4-position of the pyrazole ring, which serves as a versatile handle for further chemical modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . This makes it a valuable precursor for generating a diverse array of 4-substituted pyrazole derivatives, a key strategy in exploring structure-activity relationships during drug discovery efforts . The pyrazole core is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a broad spectrum of biological activities . The ester functional group at the 3-position offers additional synthetic utility, as it can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or used in condensation reactions. This compound is intended for research use only (RUO) and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

1354705-69-3

Molecular Formula

C9H13IN2O2

Molecular Weight

308.12 g/mol

IUPAC Name

methyl 1-butyl-4-iodopyrazole-3-carboxylate

InChI

InChI=1S/C9H13IN2O2/c1-3-4-5-12-6-7(10)8(11-12)9(13)14-2/h6H,3-5H2,1-2H3

InChI Key

KPARSMMZKOZGAK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=N1)C(=O)OC)I

Origin of Product

United States

Preparation Methods

Scientific Research Applications

Medicinal Chemistry

Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate serves as a building block in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can lead to enhanced biological activity.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. This compound has been investigated for its potential as an inhibitor of cancer cell proliferation, particularly in breast and prostate cancer models .

Agrochemicals

This compound is being explored in the development of agrochemicals due to its ability to interact with biological systems. Its derivatives can be tailored to enhance pest resistance in crops.

Application Example:
Studies have shown that pyrazole derivatives can act as fungicides or herbicides, offering a pathway for sustainable agricultural practices by minimizing chemical inputs while maximizing crop yields.

Materials Science

In materials science, this compound is utilized in the synthesis of novel polymers and materials with specific properties.

Example of Application:
Research has demonstrated that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity towards biological targets such as enzymes and receptors. The iodine atom and the ester group are crucial in modulating these interactions, potentially influencing the compound's pharmacological profile .

Mechanism of Action

The mechanism of action of Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring’s electronic properties also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is unique due to the combination of the butyl group and the ester functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is a member of the pyrazole family, characterized by its unique structural features that include a five-membered ring with two adjacent nitrogen atoms, a methyl ester group, a butyl substituent, and an iodine atom. This compound has garnered attention due to its potential biological activities, which warrant further investigation.

Structural Characteristics

  • Molecular Formula : C10_{10}H12_{12}I N3_{3}O2_{2}
  • Molecular Weight : Approximately 308.12 g/mol
  • Functional Groups :
    • Pyrazole ring
    • Methyl ester
    • Butyl chain
    • Iodine substituent

The presence of the iodine atom is particularly noteworthy as it influences the compound's reactivity and biological interactions compared to its brominated or chlorinated analogs.

Biological Activity Overview

Compounds within the pyrazole family, including this compound, have been studied for various biological activities:

  • Anticancer Properties : Similar pyrazole derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including kinase inhibition and modulation of signaling pathways .
  • Anti-inflammatory Effects : Pyrazole derivatives are often explored for their anti-inflammatory properties, which may be attributed to their ability to inhibit specific enzymes involved in inflammatory processes.
  • Antimicrobial Activity : Some studies suggest that pyrazole compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

The mechanism of action for this compound is not yet fully elucidated. However, it is hypothesized that its biological activity may stem from its ability to interact with various biological targets such as enzymes and receptors. The iodine substituent may enhance binding affinity and specificity towards these targets, potentially leading to distinct pharmacological profiles.

Research Findings and Case Studies

Recent studies have highlighted the need for detailed pharmacological investigations into the specific biological activities of this compound:

Table 1: Comparative Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeReference
This compoundAnticancer
Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylateAnti-inflammatory
Methyl 1-(2-nitrophenyl)-4-bromo-1H-pyrazole-3-carboxylateAntimicrobial

Case Study: Anticancer Activity

In a study focusing on pyrazole derivatives, compounds similar to this compound were evaluated for their ability to inhibit specific kinases involved in cancer progression. The results indicated that certain modifications on the pyrazole ring significantly enhanced inhibitory potency against kinases such as SRC and ABL, suggesting potential applications in cancer therapy .

Future Directions

While initial findings suggest promising biological activities for this compound, further research is necessary to:

  • Elucidate Mechanisms : Detailed studies are needed to understand the specific mechanisms through which this compound exerts its biological effects.
  • Optimize Structure : Investigating structural modifications could lead to more potent derivatives with enhanced therapeutic profiles.
  • Conduct In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the therapeutic potential and safety profile of this compound.

Q & A

Q. What are the key considerations for synthesizing Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by iodination and esterification. For example, a pyrazole precursor may undergo electrophilic iodination using iodine monochloride (ICl) in acetic acid at 0–5°C to ensure regioselectivity at the 4-position . Esterification via alkylation of the carboxyl group can be achieved using methyl iodide in the presence of a base like potassium carbonate. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters (e.g., temperature, stoichiometry of ICl, and solvent polarity). Purity is confirmed using 1H^{1}\text{H}/13C^{13}\text{C} NMR and LC-MS .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Confirm substituent positions via characteristic shifts (e.g., the iodo group at C4 deshields adjacent protons, appearing as a singlet at δ ~8.2 ppm in 1H^{1}\text{H} NMR) .
  • X-ray Crystallography : Use SHELX or Mercury software for structure refinement. The iodine atom’s high electron density facilitates precise localization in the electron density map .
  • IR Spectroscopy : Validate ester (C=O stretch ~1700 cm1^{-1}) and pyrazole ring (N-H stretch ~3150 cm1^{-1}) functional groups .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer :
  • HPLC-PDA/MS : Quantify impurities (<0.5% threshold) and detect degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; pyrazole esters typically decompose above 200°C.
  • Karl Fischer Titration : Measure residual moisture, critical for hygroscopic compounds .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular Docking (AutoDock/Vina) : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). The iodo group’s steric bulk and electron-withdrawing properties may influence binding affinity .
  • DFT Calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps to predict reactive sites for functionalization .
  • MD Simulations (GROMACS) : Study stability in biological membranes over 100 ns trajectories to evaluate pharmacokinetics .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC NMR to confirm connectivity. For example, HMBC correlations between the methyl ester (δ ~3.9 ppm) and the pyrazole C3 carbonyl confirm ester positioning .
  • Single-Crystal XRD : Resolve ambiguities in regiochemistry (e.g., distinguishing 4-iodo vs. 5-iodo isomers) .
  • Isotopic Labeling : Use 127I^{127}\text{I} vs. 125I^{125}\text{I} in MS to confirm molecular ion peaks .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Analog Synthesis : Replace the iodo group with Br/Cl or modify the butyl chain to shorter/longer alkyls. Test bioactivity in assays (e.g., antimicrobial MIC, COX-2 inhibition) .
  • QSAR Models : Use MOE or Schrodinger to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity .
  • Metabolite Profiling : Use HepG2 microsomes to identify oxidative metabolites (e.g., hydroxylation at the butyl chain) .

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